Glycyl-L-alanyl-L-serine
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Overview
Description
Glycyl-L-alanyl-L-serine is a tripeptide composed of the amino acids glycine, L-alanine, and L-serine. It is represented by the molecular formula C8H15N3O5 and has a molecular weight of 233.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-alanyl-L-serine can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The Fmoc/tBu strategy is commonly employed, where the carboxyl groups are activated by aminium-derived coupling reagents, and PEG-modified polystyrene resins are used . The synthesis involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage from the resin.
Industrial Production Methods
Industrial production of tripeptides like this compound often involves chemical or chemoenzymatic methods. Recent advancements include nonribosomal peptide-synthetase-based methods and L-amino acid α-ligase-based methods, which enable fermentative production of dipeptides and tripeptides . These methods offer higher efficiency and scalability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield hydroxylated peptides, while reduction can lead to the formation of reduced peptide bonds or modified side chains.
Scientific Research Applications
Glycyl-L-alanyl-L-serine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzymatic processes.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as bioactive peptides.
Industry: Utilized in the production of high-quality cell culture media and bioprocessing applications.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be hydrolyzed by peptidases to release its constituent amino acids, which then participate in various metabolic pathways. The serine residue, for example, can be converted to glycine or D-serine, which are important coagonists of NMDA receptors . These interactions play a crucial role in cellular signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycyl-L-alanyl-L-serine include other tripeptides composed of glycine, alanine, and serine in different sequences, such as:
- Glycyl-L-seryl-L-alanine
- L-alanyl-glycyl-L-serine
- L-seryl-glycyl-L-alanine
Uniqueness
The arrangement of glycine, L-alanine, and L-serine in this particular order imparts distinct structural and functional characteristics compared to other tripeptides .
Properties
CAS No. |
74006-07-8 |
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Molecular Formula |
C8H15N3O5 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-4(10-6(13)2-9)7(14)11-5(3-12)8(15)16/h4-5,12H,2-3,9H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
LJPIRKICOISLKN-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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